
3-Amino-6-fluoropyrazine-2-carboxamide
Description
3-Amino-6-fluoropyrazine-2-carboxamide (CAS: 356783-42-1) is a heterocyclic compound with the molecular formula C₅H₅FN₄O and a molecular weight of 156.12 g/mol . It features a pyrazine backbone substituted with an amino group at position 3, a fluorine atom at position 6, and a carboxamide group at position 2. This compound is produced with high purity (≥98%) for pharmaceutical research and quality control applications, particularly in drug discovery and development . Its structural simplicity and functional groups make it a versatile intermediate for synthesizing bioactive molecules.
Properties
IUPAC Name |
3-amino-6-fluoropyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRZZYCKWGVSNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination and Hydroxyl Substitution Route (Patent CN111592499A)
This method uses 6-bromo-3-hydroxypyrazine-2-formamide as the starting material and proceeds through:
Step 1: First Fluorination
The 3-hydroxy group is substituted by fluorine using fluorinating agents such as diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride/morpholine trifluoride, or bis(2-methoxyethyl)amine sulfur trifluoride. The reaction is conducted at 0–5 °C for 4–6 hours to yield 6-bromo-3-fluoropyrazine-2-formamide.Step 2: Second Fluorination
The bromo substituent at position 6 is replaced by fluorine using potassium fluoride in the presence of 18-Crown-6 ether in toluene at 90–110 °C for 20 hours, producing 6-fluoro-3-fluoropyrazine-2-formamide with yields up to 94%.Step 3: Hydroxyl Substitution
The 3-fluoro substituent is substituted by hydroxyl in an aqueous alkaline medium (sodium bicarbonate or potassium carbonate in methanol/water) at 50–60 °C for 7–9 hours, yielding 3-amino-6-fluoropyrazine-2-carboxamide (Favipiravir) with a yield of approximately 95%.Isolation and Purification
After reaction completion (monitored by TLC), the mixture is concentrated, acidified to pH 3–4 with hydrochloric acid, stirred, filtered, washed, and dried under reduced pressure.
Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|
1 | DAST reagent, 6-bromo-3-hydroxypyrazine-2-formamide | 0–5 | 4–6 | Not specified | Fluorination of 3-OH group |
2 | KF, 18-Crown-6, toluene | 90–110 | 20 | 76–94 | Fluorination of 6-Br group |
3 | NaHCO3, MeOH/H2O | 50–60 | 7–9 | 95 | Hydroxyl substitution of 3-F group |
This route is noted for mild reaction conditions, high yield, environmental friendliness, and suitability for industrial scale-up due to solvent recyclability and low waste generation.
Multi-Step Synthesis from 3-Amino-2-pyrazinecarboxylic Acid
An alternative approach involves starting from 3-amino-2-pyrazinecarboxylic acid and performing sequential:
- Hydroxylation
- Esterification
- Amination
- Nitration
- Reduction
- Fluorination
However, this method suffers from:
- Long reaction sequences
- Low solubility of intermediates in organic solvents
- Difficult reduction steps (e.g., 6-nitro-3-hydroxy-2-pyrazinamide to amino compound)
- Use of expensive palladium catalysts
- Harsh conditions such as hydrofluoric acid corrosion
Due to these drawbacks, this route is less favored for industrial application despite being chemically feasible.
Aminolysis and Substitution on Pyrazine-2-carboxylic Acid Derivatives
Research literature describes the synthesis of pyrazine-2-carboxamide derivatives by:
- Conversion of pyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxamide via controlled partial hydrolysis.
- Nucleophilic substitution of chlorine with various amines (including benzylamines) under conventional or microwave-assisted heating to improve yields and reduce reaction times.
- Aminolysis of pyrazinecarboxylic acid chlorides with substituted amines to yield amides under mild conditions with yields ranging from 59% to 91%.
While these methods focus on structural analogs, the principles of nucleophilic substitution and amide formation are applicable to the preparation of this compound derivatives.
Reduction and Protection Strategies in Derivative Synthesis
For related compounds, protection of hydroxy groups before acylation and subsequent deprotection during ammonolysis have been employed to achieve selective functionalization. Reduction of nitro groups to amino groups is typically performed in ethanol with acetic acid and zinc at 50 °C for 24 hours, followed by purification steps.
Comparative Analysis of Preparation Methods
Aspect | Fluorination & Hydroxyl Substitution Route | Multi-Step Hydroxylation & Fluorination Route | Aminolysis & Substitution Route |
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Starting Material | 6-bromo-3-hydroxypyrazine-2-formamide | 3-amino-2-pyrazinecarboxylic acid | 3-chloropyrazine-2-carboxamide |
Number of Steps | 3 main steps | 6 steps | 2–3 steps |
Use of Catalysts | No Pd catalyst required | Palladium catalyst used | No Pd catalyst |
Reaction Conditions | Mild (0–60 °C), aqueous alkaline medium | Harsh (hydrofluoric acid, high temp) | Mild to moderate heating |
Yield | High (up to 95%) | Low overall yield | Moderate to high (59–91%) |
Environmental Impact | Green, low waste, solvent recycling | High corrosion, expensive reagents | Moderate |
Industrial Suitability | High | Low | Moderate |
Summary of Research Findings
The fluorination and hydroxyl substitution route is the most efficient and industrially viable method for preparing this compound, offering high yields, mild conditions, and environmental benefits.
Multi-step routes involving nitration and reduction are less practical due to complexity, low yields, and costly reagents.
Aminolysis and nucleophilic substitution methods provide useful synthetic strategies for related pyrazine carboxamide derivatives and can be adapted for functionalization at the 3-position, but direct fluorination at position 6 requires specialized conditions.
Protection/deprotection and reduction strategies are important for selective functionalization in derivative synthesis but add complexity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The amino and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Amino-6-fluoropyrazine-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for the design of enzyme inhibitors or modulators.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities . These properties make it a promising lead compound for drug development.
Industry: In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups allow for the creation of a wide range of products.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoropyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazinecarboxamides
The biological and physicochemical properties of pyrazinecarboxamides are highly sensitive to substituent modifications. Below is a comparative analysis of 3-amino-6-fluoropyrazine-2-carboxamide and its analogs:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Bromine in 3-amino-6-bromopyrazine-2-carboxamide introduces steric bulk and serves as a leaving group, making it reactive in cross-coupling reactions .
Complex derivatives (e.g., ) require multi-step syntheses, including chiral separations (e.g., Chiralpak® OD), which are unnecessary for simpler analogs.
Physicochemical Properties: The hydroxyl group in 6-fluoro-3-hydroxypyrazine-2-carboxamide increases solubility in polar solvents compared to the amino-substituted compound . Higher molecular weight compounds (e.g., ) exhibit lower solubility but improved target specificity due to extended substituent interactions.
Biological Activity
3-Amino-6-fluoropyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features:
- An amino group at the 3-position
- A fluorine atom at the 6-position
- A carboxamide group at the 2-position
This unique arrangement allows the compound to engage in various interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Hydrogen Bonding: The amino and carboxamide groups can form hydrogen bonds with active sites of enzymes.
- Hydrophobic Interactions: The fluorine atom enhances binding affinity through hydrophobic interactions, which can lead to the inhibition or modulation of enzyme activity.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various N-substituted derivatives for their activity against Mycobacterium tuberculosis and other pathogens:
Compound | MIC (µg/mL) | Activity Type |
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3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Antimycobacterial |
Alkyl derivatives | Varies | Antibacterial |
Phenyl derivatives | Varies | Antifungal |
The most active compound against M. tuberculosis was identified as having an MIC of 12.5 µg/mL, indicating strong potential as an anti-tubercular agent .
Anticancer Activity
In vitro studies have also assessed the cytotoxic effects of this compound and its derivatives on cancer cell lines. For instance, one derivative exhibited cytotoxicity against HepG2 liver cancer cells, indicating a potential role in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A series of compounds derived from this compound were tested for their efficacy against various bacterial strains. The study found that certain derivatives showed enhanced antibacterial activity with increasing carbon chain length in alkyl groups .
- Flavonoid Production : In plant tissue cultures, elicitation with related pyrazine compounds led to increased flavonoid production, suggesting that these compounds may have applications in agricultural biotechnology as well .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
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3-Aminopyrazine-2-carboxamide | Lacks fluorine | Varies |
6-Fluoropyrazine-2-carboxamide | Fluorine at different position | Different binding affinities |
3-Amino-5-fluoropyrazine-2-carboxamide | Fluorine at 5-position | Antimicrobial and anticancer activities |
The positioning of the fluorine atom significantly influences the compound's reactivity and biological activity, making it a unique candidate for further research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-6-fluoropyrazine-2-carboxamide, and how can coupling reagents improve yields?
- Methodology : The compound can be synthesized via amide coupling reactions. For example, coupling 3-amino-6-bromopyrazine-2-carboxylic acid with methylamine hydrochloride using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF). This method achieved an 82% yield after purification .
- Key Parameters : Reaction temperature (23°C), solvent choice (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical for reproducibility.
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirms structural integrity by identifying peaks for the amino (δ 6.5–7.0 ppm), fluoropyrazine (δ 8.2–8.5 ppm), and carboxamide (δ 2.8–3.2 ppm) groups.
- HPLC : Validates purity (>98%) using a C18 column with a water-acetonitrile gradient and UV detection at 254 nm .
- ESI-MS : Confirms molecular weight (m/z 157.1 for [M+H]+) and detects impurities .
Advanced Research Questions
Q. How can molecular docking studies (e.g., AutoDock Vina) elucidate binding interactions of this compound with biological targets?
- Methodology :
Target Preparation : Retrieve the 3D structure of the target enzyme (e.g., kinase) from the PDB.
Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.
Docking : Use AutoDock Vina with a search space covering the active site. The scoring function evaluates hydrogen bonding (amino/carboxamide groups) and hydrophobic interactions (fluorine atom) .
- Validation : Compare docking poses with co-crystallized ligands to assess binding mode accuracy.
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrazine derivatives?
- Case Study : If Study A reports potent enzyme inhibition (IC50 = 50 nM) while Study B shows weak activity (IC50 > 1 µM):
Assay Conditions : Verify buffer pH, temperature, and co-factor requirements (e.g., Mg²+ for kinases).
Compound Integrity : Re-test purity via HPLC and confirm solubility in assay buffers .
Structural Confirmation : Use X-ray crystallography to rule out degradation or isomerization (e.g., chiral separation via Chiralpak® OD columns) .
Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound?
- Approach :
- Fluorine Substitution : Replace fluorine with Cl or CF3 to modulate electron-withdrawing effects and lipophilicity (logP changes from 1.2 to 1.8) .
- Carboxamide Modification : Replace methylamide with cyclopropylamide to enhance metabolic stability (tested in human liver microsomes) .
- Synthetic Routes : Use [3+2] cycloaddition reactions with ethyl diazoacetate to introduce dihydropyrazole moieties .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.